1-(2,6-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-7-5-11(16(17)18)14-15(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKROLPWLOOPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187835 | |
| Record name | 1-[(2,6-Dichlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001510-39-9 | |
| Record name | 1-[(2,6-Dichlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001510-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,6-Dichlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole typically involves the following steps:
Preparation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under light irradiation.
Formation of 2,6-dichlorobenzyl alcohol: The 2,6-dichlorobenzyl chloride is then reacted with an acetate-forming agent like anhydrous sodium acetate, followed by hydrolysis to obtain 2,6-dichlorobenzyl alcohol.
Synthesis of this compound: The final step involves the reaction of 2,6-dichlorobenzyl alcohol with 5-methyl-3-nitro-1H-pyrazole under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of microchannel reactors for the benzylic bromination step can enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Aminopyrazole: Reduction of the nitro group results in the formation of aminopyrazole.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(2,6-Dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been investigated for its potential as an antimicrobial agent and anticancer drug . Its biological activity is attributed to the presence of the nitro group, which can be reduced to form reactive intermediates that may interact with cellular components.
Key Findings:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Research indicates that the compound can inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting diseases linked to these enzymes.
Example Enzymes Targeted:
- Cyclooxygenase (COX) enzymes involved in inflammation.
- Kinases associated with cancer progression.
Material Science
In material science, this compound serves as a building block for synthesizing more complex organic materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial effects | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Study B | Investigate anticancer activity | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study C | Analyze enzyme inhibition | Demonstrated effective COX inhibition comparable to established NSAIDs. |
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Activities
Key Observations:
Chlorine Substitution Position: The 2,6-dichlorobenzyl group in the target compound and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibits tighter hydrogen bonding (1.961 Å vs. 2.202 Å in the 2,4-dichloro analog) and slightly elongated π–π interactions. This suggests that the 2,6-substitution pattern may enhance binding affinity in enzyme pockets due to reduced steric clash compared to 2,4-substitution.
In contrast, Famoxadone employs a tetrahydroimidazo[1,2-a]pyridine core with carboxylate groups, enabling broader agrochemical activity via multi-site fungicidal action.
Methyl Group at C5: The methyl substituent in the target compound likely enhances lipophilicity, improving membrane permeability—a feature absent in the amino acid analogs in .
Biological Activity
1-(2,6-Dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : 286.11 g/mol
- Functional Groups : Contains a dichlorobenzyl group, a methyl group, and a nitro group attached to the pyrazole ring.
The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
- Enhanced Binding Affinity : The dichlorobenzyl moiety may enhance binding affinity to specific enzymes or receptors, contributing to its biological efficacy .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate to high activity |
| Staphylococcus aureus | Moderate activity |
| Pseudomonas aeruginosa | Variable activity |
| Klebsiella pneumoniae | Significant inhibition observed |
These findings suggest that the compound could be further developed as an antimicrobial agent .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in various models, comparable to established anti-inflammatory drugs like indomethacin. For instance, studies involving carrageenan-induced edema have demonstrated its effectiveness in reducing swelling and pain .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-231) have indicated that this compound may induce cytotoxicity and apoptosis in cancer cells. The potential synergistic effects when combined with traditional chemotherapeutics like doxorubicin are also being investigated .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A study reported the synthesis of various pyrazole derivatives, including this compound, which exhibited significant antibacterial activity against E. coli and S. aureus. The presence of specific functional groups was found to enhance this activity .
- Anti-inflammatory Research : In another study, the compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating notable anti-inflammatory effects .
- Anticancer Studies : The anticancer potential was evaluated in vitro against breast cancer cell lines, showing promising results in terms of cytotoxicity and enhanced efficacy when used in combination with doxorubicin .
Q & A
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar pyrazole derivatives?
- Methodological Answer : Variability arises from purification methods (e.g., column chromatography vs. recrystallization) or reaction scale (micro vs. bulk). Reproducibility requires strict adherence to documented protocols (e.g., solvent volume-to-mass ratios, heating rate) and validation via inter-laboratory studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
